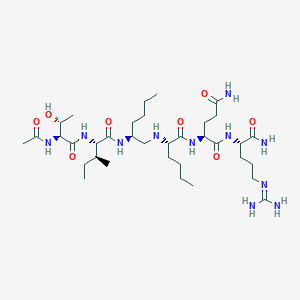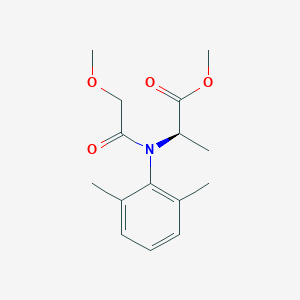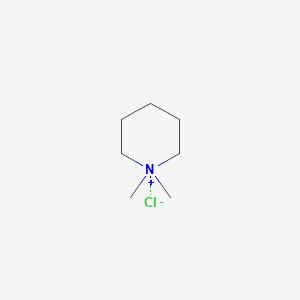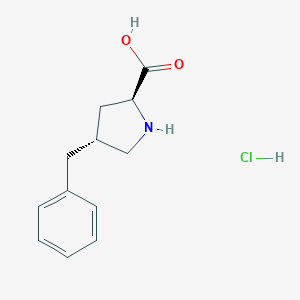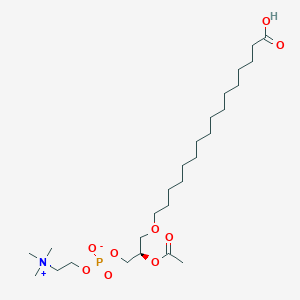
CPAP
Vue d'ensemble
Description
Applications De Recherche Scientifique
PAF C-16 Carboxylic Acid has numerous scientific research applications, including:
Méthodes De Préparation
L'acide carboxylique PAF C-16 peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique l'hydrolyse de nitriles et la carboxylation d'intermédiaires organométalliques . Une autre méthode comprend la formation d'un réactif de Grignard suivie d'une carboxylation . Ces méthodes commencent généralement par un composé organohalogéné, et le groupe carboxyle remplace finalement l'halogène.
Analyse Des Réactions Chimiques
L'acide carboxylique PAF C-16 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'acide carboxylique PAF C-16 peut produire des acides carboxyliques de différentes longueurs de chaîne .
4. Applications de la recherche scientifique
L'acide carboxylique PAF C-16 a de nombreuses applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme phospholipide et pour le réticulation chimique.
Industrie : Il est utilisé dans la production d'étalons lipidiques de haute pureté et pour le développement pharmaceutique.
5. Mécanisme d'action
L'acide carboxylique PAF C-16 exerce ses effets en agissant comme un médiateur lipidique bioactif. Il sert de messager réciproque entre le système immunitaire et le système nerveux. Il est largement exprimé dans de nombreuses cellules et tissus et a des effets bénéfiques ou néfastes sur la progression de la neuropathologie liée à l'inflammation . Le composé déclenche une cascade de réponses physiologiques ou physiopathologiques au cours du développement ou des maladies. L'accumulation excessive d'acide carboxylique PAF C-16 dans les maladies du système nerveux central exacerbe la réponse inflammatoire et les conséquences pathologiques .
Mécanisme D'action
PAF C-16 Carboxylic Acid exerts its effects by acting as a bioactive lipid mediator. It serves as a reciprocal messenger between the immune and nervous systems. It is extensively expressed in many cells and tissues and has either beneficial or detrimental effects on the progress of inflammation-related neuropathology . The compound initiates a cascade of physiological or pathophysiological responses during development or diseases. Excess accumulation of PAF C-16 Carboxylic Acid in central nervous system diseases exacerbates the inflammatory response and pathological consequences .
Comparaison Avec Des Composés Similaires
L'acide carboxylique PAF C-16 est unique en raison de sa structure et de sa fonction spécifiques en tant que phospholipide avec un groupe acide carboxylique terminant la chaîne alkyle C-16. Les composés similaires comprennent d'autres facteurs d'activation plaquettaire et des phospholipides avec différentes longueurs de chaîne et groupes fonctionnels. Ces composés partagent des fonctions biologiques similaires mais diffèrent dans leurs cibles moléculaires spécifiques et les voies impliquées .
Propriétés
IUPAC Name |
[(2R)-2-acetyloxy-3-(15-carboxypentadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO9P/c1-24(28)36-25(23-35-37(31,32)34-21-19-27(2,3)4)22-33-20-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26(29)30/h25H,5-23H2,1-4H3,(H-,29,30,31,32)/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDXOBRCEXMRQQ-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926521 | |
| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129879-41-0 | |
| Record name | 1-O-(15-Carboxypentadecyl)-2-O-acetylglycero-3-phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129879410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)



![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)


